Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate
Description
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS: 2891598-80-2) is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a ketone at the 2-position, and a hydroxyl group at the 6-position. It is primarily utilized in laboratory research and development, particularly in medicinal chemistry and peptide synthesis, where the Boc group serves to protect amine functionalities during synthetic processes . The compound’s stability under recommended storage conditions and lack of reported acute toxicity in available safety data make it a practical intermediate, though comprehensive toxicological and ecological profiles remain undocumented .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-2-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-8(13)5-4-6-9(12)14/h8,13H,4-7H2,1-3H3 |
InChI Key |
TVDNGFVQBKLEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Tetrahydroazepines
A notable preparation method reported by Spedding et al. (2017) involves the late-stage oxidation of tetrahydroazepines to obtain oxo-azepines, including this compound as a key intermediate. The synthesis proceeds as follows:
| Step | Reaction Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting from commercially available divinylcarbinol | Synthesis of tetrahydroazepine intermediate (compound 1) via a 5-step protocol | 77% overall yield |
| 2 | Protection of amine as tert-butyldimethylsilyl (TBS) ether using TBSOTf and 2,6-lutidine at −80 °C | Formation of silyl ether intermediate (compound 2) | 90% yield |
| 3 | Hydroboration of tetrahydroazepine 2 using borane dimethylsulfide (BH3·SMe2) at low temperature | Regio- and diastereoselective hydroboration yielding a mixture of regioisomeric azepanols (3a and 3b) | High yield, 3:2 regioisomer ratio |
| 4 | Oxidation of azepanols 3a and 3b to corresponding oxo-azepines 5a and 5b | Conversion to target oxo-azepane derivatives | Moderate yield |
This synthetic sequence is efficient, requiring 8 steps from simple starting materials, and achieves an overall yield of approximately 30%. The hydroboration step shows excellent diastereofacial selectivity but moderate regioselectivity, which can be improved by rhodium catalysis at the cost of competing hydrogenation pathways. The tert-butyl carbamate group remains intact throughout these transformations, providing protection for the nitrogen atom.
Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Another related preparation involves the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to introduce the hydroxy group at the 6-position, producing this compound analogs. This method typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions:
| Reaction Conditions | Description | Yield |
|---|---|---|
| Sodium borohydride in methanol, 0–25 °C, 1 hour | Reduction of the ketone group to the corresponding hydroxy derivative | 89.2% - 93.7% yield reported |
| Workup includes quenching with water, extraction with ethyl acetate, washing with acid/base, drying, and concentration | Purification by crystallization or chromatography | High purity product obtained |
The reduction is performed under inert atmosphere to prevent oxidation and side reactions. The reaction is scalable and reproducible, yielding white to off-white solid products suitable for further derivatization.
Alternative Synthetic Routes and Scale-Up
Literature reports two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is a key intermediate for preparing the hydroxy-oxo azepane derivatives. These routes start from commercially available chiral lactones and involve:
- Epimerization and hydrolysis steps to enrich the desired diastereomer.
- Step-economic transformations to minimize purification steps.
- Multigram to kilogram scale synthesis with overall yields around 40-50% over multiple steps.
These methods provide reliable access to bifunctional azepane derivatives that can be selectively modified on the azetidine and cyclobutane rings, expanding chemical space complementary to piperidine systems.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate is a chemical compound with potential applications in medicinal and materials chemistry . Research suggests that N-heterocycles, such as azepanes and oxo-azepines, are bioactive epitopes and useful synthons for preparing enzyme inhibitors or molecular recognition systems .
Synthesis and chemical properties
A method for creating substituted oxo-azepines involves the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines . This process takes place in approximately eight steps with a 30% yield from commercially available starting materials. The hydroboration of tetrahydroazepines proceeds with diastereoselectivity to yield regioisomeric azepanols before their oxidation to the corresponding oxo-azepines .
Potential applications
N-heterocyclic azepane scaffolds are biologically active and can be used to construct glycosidase inhibitors, anticancer, antidiabetic, and antiviral agents, and DNA minor groove-binding agents . Azepanols and oxo-azepines have received attention as useful epitopes in both materials and medicinal chemistry because of the flexibility of the seven-membered ring and the spatial distribution of oxygen substituents . For instance, 2-oxo-azepine has exhibited inhibition of TAK1 kinase activity . Oxo-azepines can be incorporated into tetrapeptides to induce a 310 helical turn into the molecule, stabilized by intramolecular hydrogen bonds between the 2-oxo-azepine ketone oxygen and amino acid residues . Dihydroxyazepanes have been reported as potent and selective inhibitors of jack bean α-mannosidase .
One study explored the hydroboration of tetrahydroazepine using borane dimethylsulfide, which yielded a mixture of regioisomers with diastereofacial selectivity . These compounds were isolated using semi-preparative reverse-phase HPLC and deprotected to yield azepanols .
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The azepane ring structure allows for unique interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Tert-butyl 2-oxoazepane-1-carboxylate (CAS: 106412-36-6)
This compound lacks the 6-hydroxy substituent present in the target molecule. For instance, the hydroxyl group in the target compound may enhance hydrophilicity or serve as a site for further derivatization (e.g., esterification or glycosylation) .
Boc-Protected Caprolactam Derivatives
Caprolactam analogs, such as N-Boc-ε-caprolactam, share the Boc-protected lactam structure but differ in ring size (six-membered vs. seven-membered azepane). The seven-membered azepane in the target compound may offer conformational flexibility advantageous in drug design .
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be drawn from structural features:
Biological Activity
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS No. 155895290) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 229.28 g/mol. The compound features a tert-butyl group, a hydroxy group, and a carboxylate moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 155895290 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) and others. These compounds often induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .
3. Antimicrobial Properties
Preliminary investigations have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of various bacterial strains and fungi, indicating a broad spectrum of activity that could be harnessed for therapeutic purposes .
Case Study: Anticancer Activity
A study conducted by Zhang et al. demonstrated that a related compound exhibited enhanced cytotoxicity in FaDu cells compared to the standard drug bleomycin. The researchers utilized a three-component reaction that formed a spirocyclic structure, theorizing that this configuration improved interaction with protein binding sites, thereby enhancing biological activity .
Research Findings on Enzyme Inhibition
A comprehensive structure–activity relationship (SAR) study highlighted the importance of specific functional groups in enhancing AChE inhibition. Compounds incorporating the azepane ring showed superior inhibition compared to their non-cyclic counterparts, suggesting that the cyclic structure plays a critical role in binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
